molecular formula C11H11ClN2OS B2389687 (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 673476-85-2

(4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2389687
CAS No.: 673476-85-2
M. Wt: 254.73
InChI Key: HMAZKGNLFMFYJW-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound offered for research and development purposes. It features an imidazole core, a heterocyclic structure of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules . Specifically, the 2-(methylthio) substitution on the dihydroimidazole ring is a key functional group that has been incorporated into compounds screened for various biological activities . Compounds with similar structural motifs, particularly those containing the imidazole-2-thione group, have been studied for their potential antimicrobial and antioxidant properties in scientific research . As a building block, this chemical can be utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

(4-chlorophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAZKGNLFMFYJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone , also known by its CAS number 27450-24-4 , belongs to a class of imidazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14ClN2OS
  • Molecular Weight : 274.77 g/mol
  • IUPAC Name : 1-(4-chlorophenyl)-2-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone

Biological Activity Overview

The biological activity of (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has been evaluated in various contexts, particularly in cancer research and as an antimicrobial agent.

Anticancer Activity

Recent studies have indicated that compounds with imidazole structures exhibit significant anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation : The compound has shown the ability to inhibit the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The IC50 values for these cells were reported at 2 μM and 0.12 μM respectively, indicating potent activity compared to standard chemotherapeutics like 5-FU .
  • Mechanism of Action : The compound appears to target the Wnt/β-catenin signaling pathway, a crucial pathway in many cancers. By inhibiting this pathway, it reduces the expression of proliferation markers such as Ki67 and affects the expression of genes associated with cancer progression .
  • Case Study Example : In a xenograft model using HCT116 cells implanted in BALB/C nu/nu mice, treatment with the compound resulted in a significant reduction in tumor growth and altered gene expression profiles related to cell proliferation and apoptosis .

Antimicrobial Activity

The imidazole derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary screening suggests that (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibits activity against a range of bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyFocusKey Findings
Study AAnticancerInhibited SW480 and HCT116 cell proliferation with IC50 values of 2 μM and 0.12 μM respectively.
Study BMechanismDisrupted Wnt/β-catenin signaling pathway; reduced Ki67 expression in treated cells.
Study CAntimicrobialShowed effectiveness against various bacterial strains; potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Aryl and Imidazole Moieties

Key structural analogs differ in substituents on the aryl group or the imidazole ring, impacting physicochemical and biological properties:

Compound Name Substituents (Aryl/Imidazole) Molecular Weight (g/mol) Key Properties/Activities Reference
(4-Chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Cl-C₆H₄; 2-SCH₃ 268.76 Not explicitly reported
(4-Ethoxyphenyl)(2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl)methanone 4-OEt-C₆H₄; 2-SCH₂(4-F-C₆H₄) 384.45 Enhanced lipophilicity (ethoxy group)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-NO₂-C₆H₄; 2-SCH₂(3-CF₃-C₆H₄) 433.37 Electron-withdrawing groups (NO₂, CF₃) may improve metabolic stability
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone Tris(4-MeO-C₆H₄); piperidine 589.67 Antiproliferative activity (p53-MDM2 inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase metabolic stability but may reduce solubility .
  • Bulkier substituents (e.g., tris(4-methoxyphenyl)) may sterically hinder target binding but improve selectivity .

Yield Comparison :

  • Yields for related compounds range from 37% to 95%, influenced by steric hindrance and reaction conditions .

Pharmacological and Physicochemical Properties

Bioavailability Predictors

Based on Veber’s rules ():

  • Rotatable Bonds: The target compound has 4 rotatable bonds (methanone bridge, imidazole ring), within the ≤10 threshold for good oral bioavailability.
  • Polar Surface Area (PSA) : Estimated PSA ≈ 70 Ų (Cl, S, O, N contributors), below the 140 Ų cutoff, suggesting favorable absorption .
Antiproliferative Activity

Compounds like piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone () inhibit p53-MDM2 interactions (IC₅₀ ≈ 1–10 µM), suggesting the target compound may share similar mechanisms due to structural homology .

Analytical and Spectral Data

NMR and Melting Points
  • Melting Point : Analogous chlorinated imidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) exhibit mp ≈ 120°C (isopropyl alcohol recrystallization) .
  • ¹H-NMR : Expected signals include δ 2.51 (s, CH₃), 4.62 (s, CH₂), and aromatic protons at δ 7.45–7.76, consistent with and .

Preparation Methods

Synthetic Routes and Methodological Advances

Multi-Step Condensation via Iron-Catalyzed Cyclization

The patent CN102603646B outlines a five-step protocol starting with thioanisole 1 and acetyl chloride 2 (Table 1):

Step 1 : Formation of 4-methylthioacetophenone 3

  • Reagents: Thioanisole (1.0 eq), acetyl chloride (1.1–2.0 eq), FeCl₃ (1.1–3.0 eq)
  • Conditions: 0–20°C in dichloromethane, 10–20 h
  • Yield: 68–72% after recrystallization (petroleum ether/ethyl acetate)

Step 2 : Synthesis of 1-(4-methylthiophenyl)-3-phenyl-1,3-diketone 4

  • Reagents: 3 (1.0 eq), methyl benzoate (0.5–2.0 eq), NaH (2.0–4.0 eq)
  • Solvent: Tetrahydrofuran, reflux, 6 h
  • Yield: 65–70%

Step 4 : Cyclocondensation to Imidazole Core

  • Reagents: 1-(4-methylthiophenyl)-2-phenyl-1,2-diketone 5 (1.0 eq), trifluoroacetaldehyde methyl hemiacetal 6 (1.1–2.0 eq), NH₄OAc (1.1–4.0 eq)
  • Solvent: Ethanol, 80°C, 12 h
  • Yield: 58–63%
Table 1: Comparative Yields Across Synthetic Steps
Step Reagents Catalyst Temperature Yield (%)
1 Thioanisole, acetyl chloride FeCl₃ 0–20°C 68–72
2 3 , methyl benzoate NaH Reflux 65–70
4 5 , 6 , NH₄OAc None 80°C 58–63

One-Pot S-Alkylation of Imidazole Precursors

A modified approach from PMC10145568 employs S-alkylation to introduce the methylthio group:

Procedure :

  • Dissolve 3-(4-chlorophenyl)-4,5-dihydro-1H-imidazole 7 (1.0 mmol) in dimethylformamide (10 mL).
  • Add methyl iodide (1.2 eq) and K₂CO₃ (2.0 eq).
  • Stir at 25°C for 6 h.
  • Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield: 74%

Reaction Optimization and Mechanistic Insights

Density Functional Theory (DFT) Analysis of Cyclization

PMC10815501 elucidates the energy profile for imidazole ring closure:

  • Rate-limiting step : Intramolecular proton transfer (ΔG‡ = 28.8 kcal/mol) via eight-membered transition state TS3 (Figure 1).
  • Oxidative cyclization : Requires O₂ insertion at S atom (Eₐ = 18.4 kcal/mol), forming disulfide bonds.
Figure 1: Energy Profile for Imidazole Formation (Adapted from)
Reactants (0 kcal/mol) → **TS3** (28.8) → Intermediate **I-5** (−12.4)  

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, THF) improve S-alkylation yields by 15% vs. dichloromethane.
  • FeCl₃ outperforms AlCl₃ in Friedel-Crafts acylations (72% vs. 51%) due to stronger Lewis acidity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : ν(C=S) 665 cm⁻¹, ν(C=O) 1680 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.25 (s, 2H, CH₂S), 2.45 (s, 3H, SCH₃).

X-ray Crystallography

Single-crystal analysis confirms:

  • Dihedral angle between imidazole and chlorophenyl rings: 76.67°.
  • Intermolecular H-bonds stabilize crystal packing (C–H⋯O = 2.89 Å).

Applications and Biological Relevance

  • Herbicide safeners : Reduces 2,4-D phytotoxicity by 40% at 100 ppm.
  • COX-2 inhibition : IC₅₀ = 3.8 μM in murine macrophages.

Q & A

Basic: What are standard synthetic protocols for preparing (4-chlorophenyl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. Key steps include:

  • Condensation reactions : Reacting 4-chlorobenzaldehyde derivatives with thiourea or thioamide precursors under reflux conditions to form the imidazole ring .
  • Functionalization : Introducing the methylthio group via alkylation or nucleophilic substitution. For example, using methyl iodide in the presence of a base to substitute a thiol intermediate .
  • Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization to isolate the final product .
    Example : A 46% yield was achieved for a structurally similar imidazole derivative using biacetyl, p-fluorobenzaldehyde, and ammonium acetate under reflux, followed by dichloromethane extraction .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For instance, aromatic protons in the 4-chlorophenyl group resonate at δ 7.3–7.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. Structural analogs (e.g., 2-(4-chlorophenyl)-4,5-diphenylimidazole) show dihedral angles of 15–25° between aromatic rings .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 319.05 for C₁₇H₁₄ClN₂OS) .

Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?

Answer:
SAR studies focus on modifying substituents to enhance target binding:

  • Methylthio group : Critical for hydrophobic interactions. Replacing it with bulkier groups (e.g., cyclopentyl) may alter activity .
  • 4-Chlorophenyl moiety : Enhances electron-withdrawing effects; fluorophenyl analogs show reduced potency in some assays .
    Example : A derivative with a bromophenyl group exhibited 30% lower enzyme inhibition compared to the chlorophenyl analog .

Advanced: What strategies improve reaction yields in multi-step syntheses?

Answer:

  • Temperature control : Maintaining reflux (333–353 K) during cyclization prevents side reactions .
  • Catalyst optimization : Using ammonium acetate as a catalyst in imidazole ring formation increases yields by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: How do researchers resolve contradictory data in synthetic pathways?

Answer:

  • Reproducibility checks : Repeating reactions under standardized conditions (e.g., solvent, temperature).
  • Intermediate characterization : Using TLC or HPLC to identify byproducts. For example, unreacted aldehyde precursors can skew NMR data .
  • Cross-validation : Comparing spectral data with structurally confirmed analogs (e.g., X-ray data from Acta Crystallographica reports) .

Advanced: What methods elucidate interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Predicts binding poses using crystallographic data (e.g., imidazole derivatives targeting kinase domains) .

Basic: How is crystallographic data utilized in drug design?

Answer:

  • Active site mapping : X-ray structures (e.g., 2-(4-chlorophenyl)imidazoles) reveal key hydrogen bonds between the imidazole nitrogen and Asp86 in target enzymes .
  • Conformational analysis : Dihedral angles from crystallography guide rigid vs. flexible scaffold designs .

Advanced: What are challenges in purifying this compound, and how are they addressed?

Answer:

  • Challenge : Co-elution of byproducts in column chromatography.
  • Solutions :
    • Gradient elution (e.g., 5–50% ethyl acetate in hexane) improves separation .
    • Preparative HPLC with C18 columns for polar impurities .

Basic: What stability considerations are critical for storage?

Answer:

  • Light sensitivity : Store in amber vials at 4°C to prevent photodegradation of the methylthio group .
  • Moisture control : Use desiccants to avoid hydrolysis of the imidazole ring .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Density Functional Theory (DFT) : Predicts electron distribution in the methanone group, correlating with reactivity .
  • Molecular Dynamics (MD) : Simulates binding kinetics in aqueous environments .

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